

Troubleshooting poor peak shape for Upadacitinib-15N,d2 in HPLC

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Compound of Interest		
Compound Name:	Upadacitinib-15N,d2	
Cat. No.:	B12366858	Get Quote

Technical Support Center: Upadacitinib-15N,d2 HPLC Analysis

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of **Upadacitinib-15N,d2**.

Troubleshooting Poor Peak Shape

Poor peak shape can compromise the accuracy and precision of quantification. The most common issues are peak tailing, peak fronting, and split peaks. This section addresses the potential causes and solutions for each of these problems.

My peak for Upadacitinib-15N,d2 is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. It can obscure nearby analytes and lead to integration errors.[1]

Potential Causes & Solutions:

 Secondary Silanol Interactions: Upadacitinib contains basic amine functional groups that can interact strongly with acidic residual silanol groups on the surface of silica-based C18

Troubleshooting & Optimization



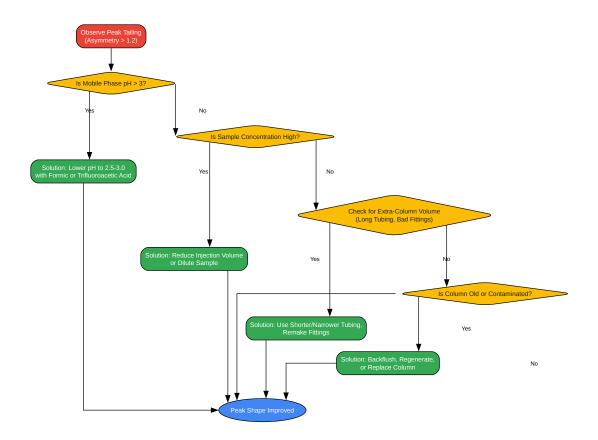


columns, especially at a mobile phase pH above 3.0.[1][2] This is a primary cause of peak tailing.[2]

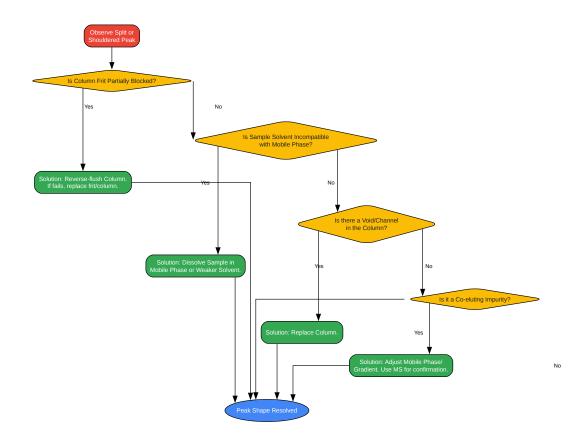
- Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid will ensure the silanol groups are fully protonated (neutral), minimizing these secondary interactions.[2] It's recommended to operate at a pH at least one unit away from the analyte's pKa.
- Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped column. End-capping blocks many of the residual silanol groups, reducing their availability for interaction with basic analytes.
- Solution 3: Add a Competing Base: Introducing a small concentration of a competing base,
 like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
- Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.
 - Solution: Reduce the sample concentration or the injection volume. Observe if the peak shape improves and retention time slightly increases upon dilution.
- Extra-Column Volume: Excessive volume from tubing, fittings, or detector flow cells can cause the separated peak to broaden before detection.
 - Solution: Minimize the length and internal diameter of all tubing between the injector,
 column, and detector. Ensure all fittings are properly connected to avoid small voids.
- Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites and disrupt the flow path.
 - Solution: First, try back-flushing the column. If that fails, follow a column regeneration protocol. If the problem persists, the column, or at least the inlet frit, may need replacement. Using a guard column can help extend the life of the analytical column.

Troubleshooting Workflow for Peak Tailing









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